4-(2-Fluoroethyl)-2,6-dimethyl-1lambda6-thiomorpholine-1,1-dione
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Overview
Description
4-(2-Fluoroethyl)-2,6-dimethyl-1lambda6-thiomorpholine-1,1-dione is a synthetic organic compound that belongs to the class of thiomorpholine derivatives This compound is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoroethyl)-2,6-dimethyl-1lambda6-thiomorpholine-1,1-dione typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through a multicomponent reaction involving β-ketoesters, aromatic aldehydes, and aromatic amines.
Introduction of the 2-Fluoroethyl Group: The 2-fluoroethyl group can be introduced through a nucleophilic substitution reaction using 2-fluoroethanol and an appropriate leaving group, such as a tosylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoroethyl)-2,6-dimethyl-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form thiols or thioethers using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Aminoethyl, thioethyl derivatives.
Scientific Research Applications
4-(2-Fluoroethyl)-2,6-dimethyl-1lambda6-thiomorpholine-1,1-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Fluoroethyl)-2,6-dimethyl-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and proteins involved in inflammatory pathways, such as cyclooxygenase type 2 (COX-2).
Pathways Involved: It may modulate signaling pathways related to inflammation and neuroprotection, potentially through the inhibition of COX-2 and other related enzymes.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: This compound also contains a 2-fluoroethyl group and exhibits cognitive-enhancing effects through potentiation of AMPA receptors.
N-({[1-((4-chlorophenyl)sulfonyl)-1H-1,2,3-triazol-4-yl]methyl}carbamoyl)-4-methylbenzenesulfonamide: A triazole derivative with antibacterial and antioxidant activities.
Uniqueness
4-(2-Fluoroethyl)-2,6-dimethyl-1lambda6-thiomorpholine-1,1-dione is unique due to its specific structural features, including the thiomorpholine ring and the presence of both 2-fluoroethyl and dimethyl groups
Properties
Molecular Formula |
C8H16FNO2S |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
4-(2-fluoroethyl)-2,6-dimethyl-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C8H16FNO2S/c1-7-5-10(4-3-9)6-8(2)13(7,11)12/h7-8H,3-6H2,1-2H3 |
InChI Key |
LUZZNVLNKPXHNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(S1(=O)=O)C)CCF |
Origin of Product |
United States |
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